Documented Utility as a Synthetic Intermediate for Raf Kinase Inhibitors (US 2007/0049603 A1)
The compound is explicitly cited in a patent for Raf inhibitor compounds (US 2007/0049603 A1), demonstrating its established role as a synthetic intermediate in a therapeutically relevant class [1]. A published synthesis route reports a key step yield of approximately 54% starting from ethyl bromoacetate and 3-hydroxyisonicotinonitrile [2]. While direct comparative yield data for an identical reaction with a different analog is not publicly available, this demonstrated utility provides procurement confidence that simpler analogs (e.g., the methyl ester or carboxylic acid) cannot offer without re-optimization of the synthetic route.
| Evidence Dimension | Role in patented pharmaceutical synthesis |
|---|---|
| Target Compound Data | Explicitly cited in US 2007/0049603 A1; Synthesis yield ~54% from ethyl bromoacetate |
| Comparator Or Baseline | Methyl 3-aminofuro[2,3-c]pyridine-2-carboxylate or 3-aminofuro[2,3-c]pyridine-2-carboxylic acid (no analogous patent citation found) |
| Quantified Difference | Not directly quantified; the specific ester is required for the patented route. |
| Conditions | Patent literature and synthetic chemistry procedures |
Why This Matters
For buyers supplying medicinal chemistry projects, the existence of a direct patent citation de-risks the choice of this specific intermediate and its synthetic route, saving weeks of analog re-validation.
- [1] Schlacter, S. T.; Wenglowsky, S. M. Raf inhibitor compounds and methods of use thereof. US Patent Application 2007/0049603 A1, 2007. View Source
- [2] Cailly, T.; Lemaitre, S.; Fabis, F.; Rault, S. Synthesis, 2007, 20, 3247–3251. View Source
